molecular formula C23H23N5O B10858245 2,4-diphenyl-6-[5-(2H-tetrazol-5-yl)pentoxy]pyridine

2,4-diphenyl-6-[5-(2H-tetrazol-5-yl)pentoxy]pyridine

Cat. No.: B10858245
M. Wt: 385.5 g/mol
InChI Key: MIZPMMYJEGMAHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

RP-69698 is a small molecule drug initially developed by Rhone-Poulenc SA. It functions as a leukotriene B4 receptor antagonist, specifically targeting the leukotriene B4 receptor. This compound was primarily investigated for its potential therapeutic applications in treating inflammatory conditions .

Preparation Methods

The preparation of RP-69698 involves the synthesis of omega-[(4,6-diphenyl-2-pyridyl)oxy]alkanoic acid derivatives. The synthetic route includes the following steps:

Industrial production methods for RP-69698 involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the use of appropriate solvents and catalysts.

Chemical Reactions Analysis

RP-69698 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions are derivatives of RP-69698 with altered chemical properties and biological activities.

Scientific Research Applications

Mechanism of Action

RP-69698 exerts its effects by antagonizing the leukotriene B4 receptor. This receptor is involved in the inflammatory response, and its activation leads to the release of inflammatory mediators. By blocking the receptor, RP-69698 inhibits the binding of leukotriene B4, thereby reducing inflammation and its associated symptoms .

Comparison with Similar Compounds

RP-69698 is unique among leukotriene B4 receptor antagonists due to its specific structure and high binding affinity. Similar compounds include:

Compared to these compounds, RP-69698 has shown potent activity in inhibiting leukotriene B4-induced responses, making it a valuable tool for studying inflammatory processes and developing new therapies.

Properties

Molecular Formula

C23H23N5O

Molecular Weight

385.5 g/mol

IUPAC Name

2,4-diphenyl-6-[5-(2H-tetrazol-5-yl)pentoxy]pyridine

InChI

InChI=1S/C23H23N5O/c1-4-10-18(11-5-1)20-16-21(19-12-6-2-7-13-19)24-23(17-20)29-15-9-3-8-14-22-25-27-28-26-22/h1-2,4-7,10-13,16-17H,3,8-9,14-15H2,(H,25,26,27,28)

InChI Key

MIZPMMYJEGMAHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=C2)OCCCCCC3=NNN=N3)C4=CC=CC=C4

Origin of Product

United States

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